molecular formula C14H19NO4S B3163629 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885269-01-2

1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No. B3163629
CAS RN: 885269-01-2
M. Wt: 297.37 g/mol
InChI Key: QNMWVTFIQQCVRK-UHFFFAOYSA-N
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Description

1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid, also known by its IUPAC name 1-{[(3-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid , is a chemical compound with the CAS Number 885269-01-2 . It has a molecular weight of 297.38 g/mol . This compound belongs to the class of sulfonamides and contains a cyclohexane ring with a sulfonamide group attached to it.


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C14H19NO4S/c1-11-6-5-7-12 (10-11)20 (18,19)15-14 (13 (16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3, (H,16,17)

Scientific Research Applications

Sulfonamide Applications

Sulfonamides are a significant class of compounds with a wide range of scientific applications, particularly in pharmaceuticals. They have been explored for their antibacterial properties since their introduction as synthetic antimicrobial agents. Beyond their traditional role in combating bacterial infections, sulfonamides have expanded into various therapeutic areas. Recent studies highlight their potential as inhibitors targeting enzymes like carbonic anhydrase, which is crucial for managing conditions such as glaucoma, edema, and certain neurological disorders. Moreover, sulfonamides have been investigated for their anticancer properties, offering a new avenue for drug development (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Cyclohexane Derivative Applications

Cyclohexane and its derivatives are foundational in organic chemistry and materials science. They serve as intermediates in the synthesis of various industrial chemicals, including nylon precursors. The oxidation of cyclohexene, a related compound, illustrates the importance of cyclohexane derivatives in producing valuable industrial intermediates such as adipic acid, used in nylon manufacturing. This underscores the versatility of cyclohexane derivatives in chemical synthesis and their potential for creating new materials and chemicals (Cao et al., 2018).

Environmental and Analytical Chemistry

The study of polyfluoroalkyl and perfluoroalkyl substances (PFAS), which shares structural similarities with the sulfonamide part of "1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid," highlights the environmental relevance of such compounds. Research in this area focuses on understanding the persistence, bioaccumulation, and toxicological impact of PFAS in the environment. These studies are crucial for developing strategies to mitigate environmental pollution and protect public health (Liu & Avendaño, 2013).

properties

IUPAC Name

1-[(3-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-6-5-7-12(10-11)20(18,19)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMWVTFIQQCVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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